molecular formula C32H42N2O6 B13728108 Pyrenebutyricamide-PEG5-amine

Pyrenebutyricamide-PEG5-amine

Cat. No.: B13728108
M. Wt: 550.7 g/mol
InChI Key: PTWMSGMCUWVIDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrenebutyricamide-PEG5-amine typically involves the coupling of pyrenebutyric acid with a PEG-amine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) and are conducted under inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrenebutyricamide-PEG5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as fluorescent dyes and surface-functionalized materials .

Mechanism of Action

The mechanism of action of Pyrenebutyricamide-PEG5-amine involves its ability to interact with various molecular targets through pi-pi stacking interactions and hydrogen bonding. The pyrene moiety can intercalate into aromatic systems, while the PEG chain enhances solubility and stability. These interactions enable the compound to exert its effects in biological systems, such as disrupting DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrenebutyricamide-PEG5-amine stands out due to its unique combination of a pyrene moiety and a PEG chain with an amine group. This structure provides enhanced solubility, stability, and versatility in various chemical and biological applications compared to other similar compounds .

Properties

Molecular Formula

C32H42N2O6

Molecular Weight

550.7 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-pyren-1-ylbutanamide

InChI

InChI=1S/C32H42N2O6/c33-13-15-36-17-19-38-21-23-40-24-22-39-20-18-37-16-14-34-30(35)6-2-3-25-7-8-28-10-9-26-4-1-5-27-11-12-29(25)32(28)31(26)27/h1,4-5,7-12H,2-3,6,13-24,33H2,(H,34,35)

InChI Key

PTWMSGMCUWVIDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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